2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide
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Overview
Description
2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Coupling Reaction: The tetrazole derivative is then coupled with 3,4,5-trifluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-yl)phenyl]
- 4-{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives
Uniqueness
2-[4-(1H-tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the presence of the trifluorophenyl group, which enhances its lipophilicity and bioavailability. This structural feature distinguishes it from other tetrazole derivatives and contributes to its distinct biological activities .
Properties
Molecular Formula |
C15H10F3N5O |
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Molecular Weight |
333.27 g/mol |
IUPAC Name |
2-[4-(tetrazol-1-yl)phenyl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C15H10F3N5O/c16-12-6-10(7-13(17)15(12)18)20-14(24)5-9-1-3-11(4-2-9)23-8-19-21-22-23/h1-4,6-8H,5H2,(H,20,24) |
InChI Key |
AHVGCXLTDAYOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C(=C2)F)F)F)N3C=NN=N3 |
Origin of Product |
United States |
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